molecular formula C22H22N2O2S B2911246 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole CAS No. 1788560-61-1

5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole

Numéro de catalogue: B2911246
Numéro CAS: 1788560-61-1
Poids moléculaire: 378.49
Clé InChI: LQHLMTVWECGOKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole features an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a methylsulfanyl group and at position 8 with a carbonyl-linked 3-phenyl-2,1-benzoxazole moiety.

Key structural attributes:

  • 8-azabicyclo[3.2.1]octane core: Provides conformational rigidity and stereochemical diversity .
  • Methylsulfanyl group: Enhances lipophilicity and may participate in sulfur-π or hydrogen-bonding interactions .
  • 3-Phenyl-2,1-benzoxazole: A planar aromatic system that could improve binding to hydrophobic pockets or π-stacking interactions .

Propriétés

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-27-18-12-16-8-9-17(13-18)24(16)22(25)15-7-10-20-19(11-15)21(26-23-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLMTVWECGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the methylthio group, and the coupling with the phenylbenzoisoxazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The phenylbenzoisoxazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylbenzoisoxazole moiety.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of bicyclic structures on biological activity. Its interactions with biological macromolecules can provide insights into structure-activity relationships.

Medicine

Medicinally, the compound has potential applications as a pharmacophore in drug design. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets. The bicyclic structure and the phenylbenzoisoxazole moiety allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it a potential candidate for drug development.

Comparaison Avec Des Composés Similaires

Structural Analogues with 8-Azabicyclo[3.2.1]octane Cores

3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1823328-12-6)
  • Structural Differences : Lacks the benzoxazole-carbonyl moiety but retains the methylsulfanyl group.
  • Pharmacological Relevance : Hydrochloride salts often improve solubility, which may enhance bioavailability in preclinical models .
Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
  • Structural Differences : Features a methyl ester at position 2 instead of the benzoxazole-carbonyl group.
  • Functional Impact : The ester group in Troparil is metabolically labile, whereas the benzoxazole in the target compound may confer greater stability .
  • Pharmacological Relevance : Troparil is a dopamine reuptake inhibitor, suggesting that the target compound’s benzoxazole could modulate selectivity for other transporters or receptors .
RTI-371 (3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole)
  • Structural Differences : Replaces the benzoxazole with a 1,2-oxazole and includes a 4-chlorophenyl group.
  • Functional Impact : The oxazole’s smaller size may reduce steric hindrance, but the chlorine atom could increase toxicity risks compared to the target’s phenyl-benzoxazole system .
  • Pharmacological Relevance: RTI-371 targets cannabinoid receptors, highlighting the role of heterocycles in receptor specificity .

Functional Group Modifications

Methylsulfanyl vs. Sulfonyl or Hydroxymethyl Groups
  • Methylsulfanyl (Target Compound) : Offers moderate electron-donating effects and lipophilicity .
  • Hydroxymethyl (e.g., tert-Butyl (1R,3R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) : Introduces a polar moiety prone to oxidation or conjugation, unlike the more stable methylsulfanyl group .
Benzoxazole vs. Isoxazole or Pyrazole
  • Benzoxazole (Target Compound) : Combines aromaticity with a fused oxygen and nitrogen atom, enabling dual hydrogen-bond acceptor interactions .
  • Isoxazole (e.g., RTI-336) : Smaller ring size may limit π-stacking but improve metabolic stability due to reduced aromatic surface area .
  • Pyrazole (e.g., Surinabant) : Nitrogen-rich heterocycle with tautomerism, offering distinct binding modes compared to the rigid benzoxazole .
Physicochemical Properties
Property Target Compound 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane HCl Troparil
Molecular Weight ~395-410 g/mol 193.74 g/mol ~317 g/mol
Key Functional Groups Benzoxazole, methylsulfanyl Methylsulfanyl Methyl ester, phenyl
Solubility Likely low (lipophilic) High (HCl salt) Moderate
Metabolic Stability High (stable benzoxazole) Moderate Low (ester hydrolysis)

Activité Biologique

The compound 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C18H22N2O2S
Molecular Weight 342.44 g/mol
CAS Number Not available

The compound features an azabicyclo structure, which is known for its diverse biological activities due to its ability to interact with various biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator for neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzoxazole moiety is believed to contribute to radical scavenging activities, which may protect cells from oxidative stress.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The azabicyclo structure could facilitate interactions with neurotransmitter receptors, enhancing neuronal survival and function .

Antimicrobial Properties

There is emerging evidence that compounds related to this structure possess antimicrobial properties. In vitro studies indicate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Study on Neuroprotective Effects

In a recent study published in a peer-reviewed journal, researchers investigated the neuroprotective effects of similar azabicyclo compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal loss and improve cognitive function markers compared to control groups .

Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capacity of benzoxazole derivatives. The findings highlighted that these compounds exhibit a dose-dependent antioxidant effect, supporting their potential use in formulations aimed at reducing oxidative stress-related damage .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • The bicyclic core is typically synthesized via Mannich condensation, Grignard additions, or cyclization strategies. For example, Mannich reactions involving cyclopentanone, benzylamine, and formaldehyde yield intermediates like N-benzyl-3-azabicyclo[3.2.1]octan-8-one, which can be further modified via nucleophilic displacement or reduction . Alternative routes include ditosylate cyclization with amines (e.g., benzylamine) to form the bicyclic structure, followed by deprotection (e.g., hydrogenolysis) to yield the final scaffold .

Q. How can the stereochemical configuration at C-3 and C-8 affect pharmacological activity?

  • Stereochemistry significantly impacts transporter binding. For example, 8β-phenyl-8α-hydroxy derivatives of 3-azabicyclo[3.2.1]octane show reduced dopamine (DA) transporter affinity (IC50 = 785 nM) compared to their 8α-phenyl counterparts (IC50 = 234 nM), likely due to steric hindrance or altered hydrogen bonding . Computational modeling is recommended to predict optimal stereochemistry for target engagement.

Q. What analytical methods are critical for characterizing intermediates and final products?

  • Chromatography : TLC (e.g., chloroform:methanol 7:3) monitors reaction progress .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry and stereochemistry, while HRMS validates molecular weight.
  • Crystallography : X-ray diffraction resolves ambiguous stereocenters, as demonstrated for related bicyclic amines .

Advanced Research Questions

Q. How can conflicting binding data at serotonin (5-HT) vs. dopamine transporters be resolved?

  • Case Study : Benzhydryl ether analogs of 8-azabicyclo[3.2.1]octane exhibit higher DA/5-HT selectivity than phenyl-substituted derivatives. For example, compound 17 (a benzhydryl ether) showed a 15-fold selectivity for DA over 5-HT transporters, whereas phenyl analogs (e.g., 8a ) had only 2-fold selectivity .
  • Methodology : Use comparative binding assays (e.g., [<sup>3</sup>H]WIN 35,428 for DA, [<sup>3</sup>H]citalopram for 5-HT) and molecular docking to identify substituents that block 5-HT transporter interactions.

Q. What strategies optimize metabolic stability of the methylsulfanyl group in vivo?

  • Replace the methylsulfanyl (-SMe) moiety with bioisosteres like trifluoromethylthio (-SCF3) or methylsulfonyl (-SO2Me) to reduce oxidative metabolism.
  • Validate stability via hepatic microsome assays (e.g., rat/human liver S9 fractions) and monitor metabolites using LC-MS/MS .

Q. How do solvent impurities (e.g., acetonitrile) impact large-scale synthesis?

  • Residual acetonitrile during hydrogenolysis can generate undesired byproducts (e.g., N-alkylated impurities). Implement strict in-process controls:

  • Limit acetonitrile to <0.1% via GC headspace analysis.
  • Use ethanol to condition equipment and avoid solvent cross-contamination .

Data Contradiction Analysis

Q. Why do computational models fail to predict the low potency of 8β-phenyl derivatives?

  • Hypothesis : Cocaine-like analogs (e.g., WIN 35,065-2) assume a planar conformation, while 8β-phenyl-8-azabicyclo[3.2.1]octanes adopt a non-planar geometry, disrupting π-π stacking with DA transporter residues .
  • Resolution : Perform molecular dynamics simulations with explicit solvent models to assess conformational flexibility and update pharmacophore models.

Q. How to address inconsistent IC50 values in uptake vs. binding assays?

  • Example : A compound may inhibit [<sup>3</sup>H]WIN 35,428 binding (IC50 = 200 nM) but show weaker [<sup>3</sup>H]DA uptake inhibition (IC50 = 500 nM).
  • Root Cause : Binding assays measure affinity, while uptake assays reflect functional inhibition. Test for allosteric modulation via Schild analysis or use fluorescent substrates (e.g., ASP<sup>+</sup>) to quantify transport kinetics .

Methodological Resources

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or Mosher ester derivatization to assign absolute configurations .
  • In Silico Tools : Molecular Operating Environment (MOE) for docking studies; Gaussian 16 for conformational analysis .
  • Safety Protocols : Refer to SDS guidelines for handling sulfonic esters (e.g., PPE, fume hoods) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.